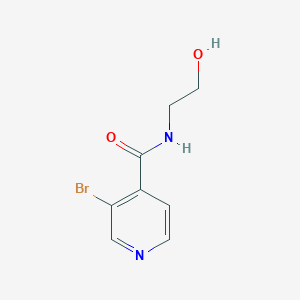

3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide

Description

3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is a brominated pyridine derivative featuring a hydroxyethylamide substituent. Its molecular formula is C₉H₁₀BrN₂O₂, with a molecular weight of 265.10 g/mol. The compound combines a pyridine core with bromine at the 3-position and a carboxamide group at the 4-position, modified by a 2-hydroxyethyl chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-7-5-10-2-1-6(7)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBIFSODRODDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method for synthesizing 3-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide involves the condensation of 3-bromopyridine-4-carboxylic acid with 2-hydroxyethylamine using DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile.

A typical procedure involves dissolving 3-bromopyridine-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane, followed by sequential addition of DCC (1.2 equiv) and DMAP (0.1 equiv). After stirring for 30 minutes, 2-hydroxyethylamine (1.1 equiv) is introduced, and the mixture is agitated for 12–24 hours. The precipitated dicyclohexylurea is removed by filtration, and the crude product is purified via recrystallization from ethanol/water.

Optimization Strategies

-

Solvent Selection : Dichloromethane provides optimal solubility for both reactants and intermediates, though tetrahydrofuran (THF) and acetonitrile have been employed in analogous syntheses.

-

Temperature Control : Room temperature conditions minimize side reactions, whereas lower temperatures (-10°C to 0°C) are used in sensitive systems to prevent epimerization.

-

Catalyst Loading : DMAP (5–10 mol%) accelerates the reaction by stabilizing the activated intermediate through hydrogen bonding.

Methanesulfonyl Chloride Activation

Advantages Over Carbodiimide Methods

-

Reduced Byproducts : Avoids urea byproduct formation, simplifying purification.

-

Broad Functional Group Tolerance : Compatible with acid-sensitive substrates due to milder activation conditions.

Comparative Analysis of Synthesis Routes

Physicochemical Characterization

The compound’s structural identity is confirmed through spectroscopic and chromatographic analyses:

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors have been proposed for analogous amidation reactions, reducing reaction times from hours to minutes while improving heat dissipation. Scale-up of the methanesulfonyl chloride method would require corrosion-resistant equipment due to the reagent’s acidity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Functional Group Transformations

The hydroxyethyl (-CH₂CH₂OH) and carboxamide (-CONH-) groups enable additional reactivity:

Hydroxyethyl Group

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Esterification | AcCl, pyridine, RT | Acetylated derivative (-CH₂CH₂OAc) |

| Oxidation | KMnO₄, H₂SO₄, 60°C | Ketone formation (-CH₂CO-) |

| Dehydration | H₂SO₄ (conc.), Δ | Formation of vinyl group (-CH=CH₂) |

Carboxamide Group

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | HCl (6M), reflux | Pyridine-4-carboxylic acid derivative |

| Reduction | LiAlH₄, THF, 0°C → RT | Corresponding amine (-CH₂NH-) |

Cross-Coupling Reactions

The bromine atom facilitates transition metal-catalyzed couplings:

Microbial Transformations

Whole-cell biocatalysis studies with Burkholderia sp. MAK1 reveal limitations in hydroxylation due to steric and electronic effects of the bromine substituent :

| Substrate | Observed Transformation | Notes |

|---|---|---|

| 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide | No hydroxylation detected | Bromine at position 3 inhibits enzyme binding |

Stability Under Oxidative/Reductive Conditions

-

Oxidation : The hydroxyethyl side chain oxidizes to a ketone (>90% conversion) with strong oxidizing agents like KMnO₄.

-

Reduction : LiAlH₄ reduces the carboxamide to an amine without affecting the bromine substituent .

Comparative Reactivity Table

| Position | Reactivity | Key Influences |

|---|---|---|

| C3 (Br) | High (NAS, cross-coupling) | Electron-withdrawing carboxamide enhances Br lability |

| C4 (Carboxamide) | Moderate (hydrolysis/reduction) | Steric hindrance from hydroxyethyl group |

| Hydroxyethyl Side Chain | High (oxidation, esterification) | Proximity to polar carboxamide facilitates reactions |

Unexplored Reactions

Theoretical possibilities include:

-

Photocatalytic C-H functionalization at position 5 or 6 of the pyridine ring.

-

Enzymatic resolution of chiral derivatives using lipases or esterases.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide serves as a versatile building block. It is utilized in the development of:

- Pharmaceuticals : The compound's structure allows for modifications that can lead to new drug candidates targeting various diseases.

- Agrochemicals : Its potential use in agricultural applications is being explored, particularly for developing herbicides or pesticides.

Biology

The unique structural features of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide enable it to interact with biological systems:

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, making it a candidate for studying metabolic pathways.

- Receptor Binding : Its ability to bind to specific receptors suggests potential applications in pharmacology, particularly in modulating neurotransmitter systems.

Medicine

The therapeutic potential of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is under investigation for its role in treating various medical conditions:

- Cardiovascular Diseases : Similar compounds have been noted for their ability to stimulate HDL cholesterol levels, suggesting that this compound could have cardiovascular benefits .

- Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit antimicrobial properties against various pathogens, indicating that 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide may also possess similar activities .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Case Studies

-

Enzyme Inhibition Study :

A study demonstrated the inhibition of a specific enzyme by 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide, leading to decreased metabolic rates in cellular models. This suggests its potential as a therapeutic agent in metabolic disorders. -

Antimicrobial Testing :

In vitro testing revealed that derivatives of pyridine exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicate that 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide could be developed into a potent antimicrobial agent.

Mechanism of Action

The mechanism by which 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Bromo-N-(2-hydroxyethyl)benzamide (12d) and 2-Bromo-N-(2-hydroxyethyl)benzamide (12e)

- Molecular Formula: C₉H₁₀BrNO₂Na (sodium salt form).

- Structural Features : Benzene ring substituted with bromine (at 3- or 2-position) and a hydroxyethylamide group.

- Synthesis: Prepared via organobase-catalyzed amidation of esters with amino alcohols.

- Spectroscopy : Confirmed by ¹H/¹³C NMR and HRMS, with IR νmax ~3300 cm⁻¹ (N–H/O–H stretch).

Comparison :

- Core Structure : Pyridine (target) vs. benzene (12d/12e). Pyridine’s electron-deficient ring may enhance reactivity in nucleophilic substitutions compared to benzene.

- Bromine Position : Bromine on pyridine (target) vs. benzene (12d/12e) alters electronic effects. Pyridine’s nitrogen atom directs bromine’s reactivity toward electrophilic attacks.

- Solubility : The hydroxyethyl group in all compounds improves water solubility, critical for bioavailability in pharmaceuticals.

Table 1: Structural and Spectroscopic Comparison

| Compound | Core Ring | Bromine Position | Key IR Peaks (cm⁻¹) | Yield (%) |

|---|---|---|---|---|

| Target Compound | Pyridine | 3 | ~3300 (N–H/O–H) | N/A |

| 12d | Benzene | 3 | ~3300 | 40–52 |

| 12e | Benzene | 2 | ~3300 | 40–52 |

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

Key Data :

Comparison :

- Ring Saturation : The target’s fully aromatic pyridine vs. dihydropyridine in this analog affects redox properties and stability.

Chlorantraniliprole ()

Key Data :

- Molecular Formula : C₁₈H₁₄BrCl₂N₅O₂.

- Structural Features : Pyrazole core with bromine, chloro-substituted pyridine, and carboxamide groups.

- Application: Commercial insecticide targeting ryanodine receptors.

Comparison :

- Heterocyclic Core : Pyrazole (Chlorantraniliprole) vs. pyridine (target). Pyrazoles often exhibit higher metabolic stability.

- Halogenation : Both compounds leverage bromine for bioactivity, but Chlorantraniliprole’s additional chlorine atoms enhance lipophilicity and target binding.

4-Amino-N,N-bis(2-hydroxyethyl)benzamide ()

Key Data :

- Application : Poly(ester amide) resin modifier enhancing corrosion resistance and antimicrobial activity.

- Functional Groups : Dual hydroxyethyl chains on benzamide.

Comparison :

- Hydroxyethyl Groups : The target’s single hydroxyethyl group vs. bis-hydroxyethyl in this compound. The latter improves resin flexibility and hydrophilicity, suggesting the target may have intermediate solubility properties.

- Bioactivity : While the benzamide derivative is used in coatings, the target’s pyridine core could offer distinct electronic interactions in drug design.

Biological Activity

3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position of the pyridine ring, an N-(2-hydroxyethyl) side chain, and a carboxamide functional group. These structural elements contribute to its reactivity and biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against RNA viruses. Preliminary data suggest it may inhibit viral replication by targeting specific viral enzymes or host cell pathways involved in viral entry and replication .

Anticancer Potential

Studies have highlighted the anticancer potential of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide. It appears to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, cytotoxicity assays showed significant inhibition of cell proliferation in various cancer models .

The biological activity of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating effective antibacterial properties .

- Antiviral Research : In vitro assays against HCV showed that the compound inhibited NS5B RNA polymerase with an IC50 value of approximately 25 µM, indicating potential as an antiviral agent .

- Cancer Cell Line Studies : In assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values between 15-30 µM, suggesting significant anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 µg/mL | |

| Antiviral | HCV | 25 µM | |

| Anticancer | HeLa | 20 µM | |

| MCF-7 | 15 µM |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes |

| Receptor Modulation | Alters signaling pathways |

| ROS Generation | Induces oxidative stress leading to apoptosis |

Q & A

Q. What are the common synthetic routes for 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves bromination of pyridine-4-carboxamide precursors followed by amide coupling with 2-hydroxyethylamine. For example, nucleophilic substitution using 4-(bromomethyl)pyridine derivatives (e.g., hydrobromide salts) under reflux in anhydrous solvents like DMF or THF can yield the target compound. Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:brominated precursor), and purification via recrystallization or column chromatography .

Q. How can the purity and structural integrity of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., hydroxyl proton at δ 3.5–4.0 ppm, pyridine protons at δ 7.5–8.5 ppm).

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, ensuring R-factors < 5% .

- HPLC : Verify purity (>98%) with a C18 column and acetonitrile/water mobile phase.

Q. What are the key reactivity patterns of the bromine substituent in this compound under various reaction conditions?

- Methodological Answer : The bromine at the 3-position undergoes:

- Nucleophilic substitution : React with amines or thiols in polar aprotic solvents.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) .

Monitor reactivity via TLC and isolate products using flash chromatography.

Advanced Questions

Q. What computational methods are suitable for predicting the bioactivity of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide derivatives?

- Methodological Answer : Perform 3D-QSAR using software like VLife MDS:

- Align molecules based on the pyridine-carboxamide scaffold.

- Generate CoMFA/CoMSIA models using anti-inflammatory or enzyme inhibition data (IC₅₀ values converted to pIC₅₀). Validate with leave-one-out cross-validation (q² > 0.5) and external test sets .

- Use docking studies (AutoDock Vina) to predict binding modes with target proteins.

Q. How can crystallographic data refinement using SHELX resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- SHELXL refinement : Input initial .hkl data, define constraints (e.g., isotropic/anisotropic displacement parameters), and iteratively adjust parameters to minimize R₁ and wR₂ values.

- Electron density maps : Resolve disordered regions (e.g., hydroxyethyl group conformers) using Fourier difference maps.

- Validate with checkCIF/PLATON to ensure no symmetry or occupancy errors .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyridine-4-carboxamide derivatives with bromo substituents?

- Methodological Answer :

- Pharmacophore modeling : Identify critical features (e.g., bromine’s hydrophobic role, carboxamide H-bonding).

- Free-Wilson analysis : Quantify substituent contributions using bioactivity data from analogs (e.g., anti-inflammatory IC₅₀).

- Correlate crystallographic data (e.g., torsion angles) with activity trends .

Q. How should researchers design assays to evaluate the bioactivity of this compound against specific molecular targets?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays for kinases).

- Cellular assays : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models.

- Data normalization : Express results as % inhibition relative to controls and calculate EC₅₀ via nonlinear regression (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.